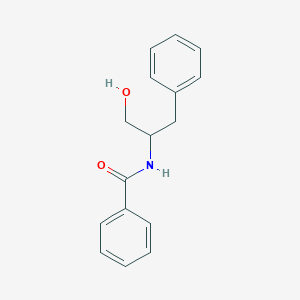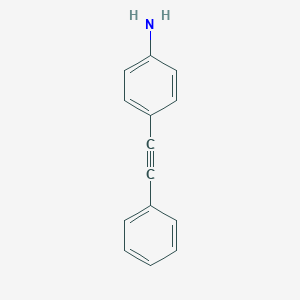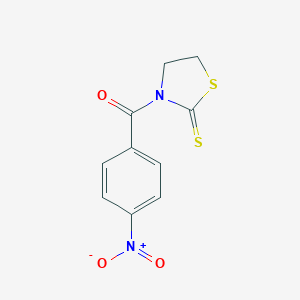
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione
Descripción general
Descripción
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione, also known as NBTT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thiazolidine derivative that possesses a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. NBTT has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve the interaction of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione with various biological molecules, such as enzymes and receptors. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to inhibit the activity of various enzymes, such as urease, acetylcholinesterase, and carbonic anhydrase. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been shown to bind to various receptors, such as GABA(A) and benzodiazepine receptors. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Efectos Bioquímicos Y Fisiológicos
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor function, and the induction of apoptosis in cancer cells. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been reported to have antioxidant and anti-inflammatory properties. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines in vitro and in vivo. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to have low toxicity and is well tolerated by animals and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can be used as a scaffold to design and synthesize new compounds with improved biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can also be used as a probe to study the structure and function of various biological molecules. However, 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has some limitations for lab experiments, including its low solubility in water and some organic solvents. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can also be unstable under certain conditions, such as high temperature and pH.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione. One direction is to design and synthesize new 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione derivatives with improved biological activities and pharmacokinetic properties. Another direction is to study the structure and function of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives using various techniques, such as X-ray crystallography and NMR spectroscopy. Another direction is to investigate the potential applications of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives in various fields of scientific research, such as drug discovery, agriculture, and environmental science. Finally, more studies are needed to understand the mechanism of action and the biochemical and physiological effects of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives.
Aplicaciones Científicas De Investigación
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been extensively studied for its biological activities and potential applications in various fields of scientific research. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to possess antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been shown to have anti-inflammatory and anticancer properties. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been used as a scaffold to design and synthesize new compounds with improved biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been used as a probe to study the structure and function of various biological molecules, such as enzymes and receptors.
Propiedades
Número CAS |
1438-01-3 |
|---|---|
Nombre del producto |
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione |
Fórmula molecular |
C10H8N2O3S2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C10H8N2O3S2/c13-9(11-5-6-17-10(11)16)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2 |
Clave InChI |
PWTXCYNQGVBMDJ-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
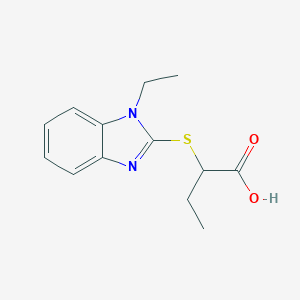

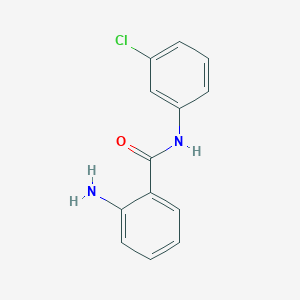
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
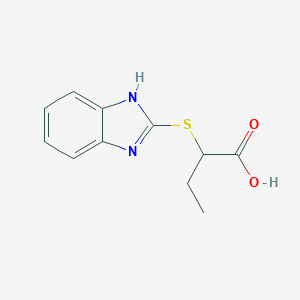
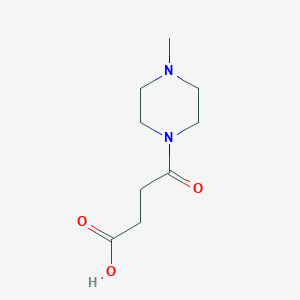
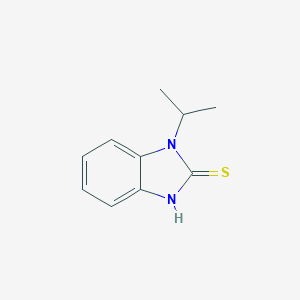
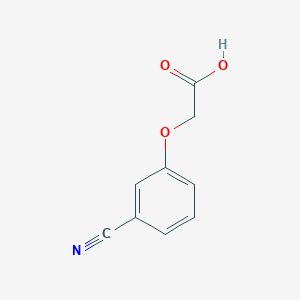
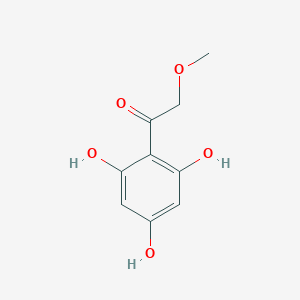
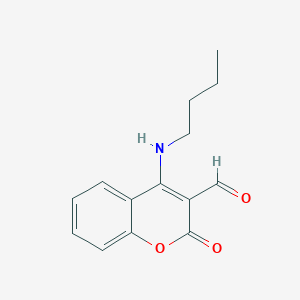
![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
